molecular formula C8H7Br2Cl B2446439 1,4-Dibromo-2-(2-chloroethyl)benzene CAS No. 2172599-58-3

1,4-Dibromo-2-(2-chloroethyl)benzene

Cat. No.: B2446439
CAS No.: 2172599-58-3
M. Wt: 298.4
InChI Key: WURLLZGPVLAWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dibromo-2-(2-chloroethyl)benzene is an organic compound with the molecular formula C8H7Br2Cl. It is a derivative of benzene, where two bromine atoms and one chloroethyl group are substituted on the benzene ring. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.

Mechanism of Action

Mode of Action

Based on its chemical structure, it may undergo electrophilic aromatic substitution . In this process, the electrophile (the bromine or chlorine atom) forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-(2-chloroethyl)benzene can be synthesized through a multi-step process involving the bromination and chlorination of benzene derivatives. One common method involves the bromination of 1,4-dibromobenzene followed by the introduction of the chloroethyl group through a Friedel-Crafts alkylation reaction. The reaction conditions typically involve the use of bromine and aluminum chloride as catalysts.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-(2-chloroethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The chloroethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 1,4-dibromo-2-ethylbenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 1,4-dibromo-2-ethylbenzene.

Scientific Research Applications

1,4-Dibromo-2-(2-chloroethyl)benzene is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dibromo-2-(chloromethyl)benzene
  • 1,4-Dibromo-2,5-dimethylbenzene
  • 1,4-Dibromo-2,5-difluorobenzene

Uniqueness

1,4-Dibromo-2-(2-chloroethyl)benzene is unique due to the presence of both bromine and chloroethyl substituents on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific chemical transformations and applications.

Properties

IUPAC Name

1,4-dibromo-2-(2-chloroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2Cl/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURLLZGPVLAWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CCCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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